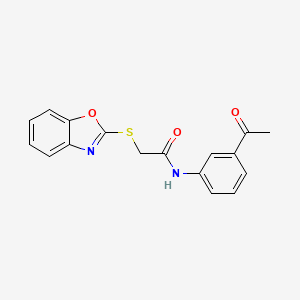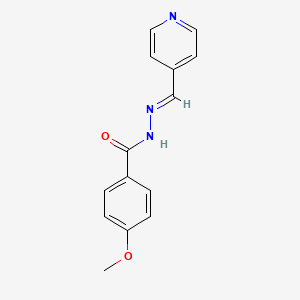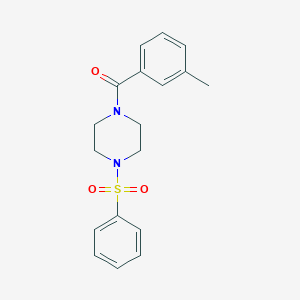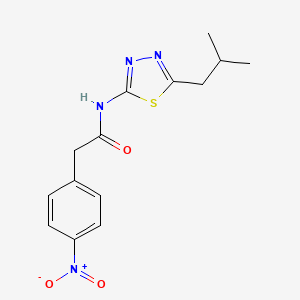
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoxazole derivatives, including compounds similar to "N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide," typically involves the condensation of 2-aminophenols with carboxylic acid derivatives under specific conditions. For instance, Maru et al. (2015) synthesized Schiff base derivatives of benzoxazole by condensing N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide with various substituted acid hydrazides, using acetic acid as a catalyst (Maru, Patel, & Yadav, 2015).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring system, which significantly influences the chemical and physical properties of these compounds. The molecular structure is often confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The study by El-Azab et al. (2016) provides insights into the structural and vibrational analysis of benzoxazole derivatives through experimental and theoretical methods, highlighting the stability and electronic properties of these molecules (El-Azab et al., 2016).
Chemical Reactions and Properties
Benzoxazole derivatives participate in various chemical reactions due to their reactive functional groups. They can undergo nucleophilic substitution reactions, condensation reactions with aldehydes, and can be used as intermediates in the synthesis of more complex molecules. The work by Duran and Canbaz (2013) on the synthesis of benzothiazole derivatives illustrates the reactivity of these compounds and their potential as precursors for further chemical transformations (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Antitumor Activity
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide and its analogues have been extensively studied for their potential antitumor activities. Research has demonstrated that certain derivatives exhibit significant broad-spectrum antitumor activity, with some compounds displaying selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies have further elucidated their mechanisms of action, revealing that these compounds can inhibit the growth of melanoma cell lines by targeting B-RAF kinase, similar to known inhibitors like PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, other derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, further underscoring the potential of this compound derivatives in cancer therapy (L. Yurttaş et al., 2015).
Cholinesterase Inhibition
New derivatives of this compound have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have displayed moderate to good inhibitory activities, with certain compounds showing potent inhibitory potential. This suggests their potential utility in treating neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibitors play a significant role in managing symptoms (N. Riaz et al., 2020).
Antimicrobial Activity
Research into the antimicrobial activity of this compound derivatives has shown promising results. Certain synthesized compounds have displayed good antimicrobial activity, with some exhibiting high activity against various bacterial strains. Computational calculations have provided a correlation between experimental and theoretical data, suggesting a promising approach for the development of new antimicrobial agents (Asmaa M. Fahim et al., 2019).
Anthelmintic Activity
A series of derivatives synthesized from this compound have been tested for anthelmintic activity against Pheretima posthumous, revealing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential application in developing new anthelmintic agents (P. S. Kumar et al., 2014).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-23-17-19-14-7-2-3-8-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBBAGWIVZTTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)
![2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol](/img/structure/B5601183.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B5601203.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)